molecular formula C14H18N4O2 B2817885 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2325900-28-3

3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B2817885
CAS No.: 2325900-28-3
M. Wt: 274.324
InChI Key: FUFXMSJOLAOSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[(Pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core fused with a piperidine ring substituted at the 1-position by a pyridin-4-ylmethyl group. The pyridine and piperidine moieties enhance binding affinity to biological targets, such as enzymes or receptors, by introducing hydrogen-bonding and hydrophobic interactions . Synthesis typically involves nucleophilic substitution or cyclization reactions, with characterization via NMR, HPLC, and mass spectrometry .

Properties

IUPAC Name

3-[1-(pyridin-4-ylmethyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c19-13-9-16-14(20)18(13)12-3-7-17(8-4-12)10-11-1-5-15-6-2-11/h1-2,5-6,12H,3-4,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFXMSJOLAOSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CNC2=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.

    Formation of the Imidazolidine-2,4-dione Moiety: This step involves the cyclization of a urea derivative with the piperidine-pyridine intermediate under controlled conditions.

Industrial Production Methods

In industrial settings, the production of 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and drug discovery.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized based on core modifications and substituent variations. Key comparisons are outlined below:

Compound Core Structure Key Substituents Biological Activity Solubility/Stability Source
3-{1-[(Pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione Imidazolidine-2,4-dione Piperidin-4-yl, pyridin-4-ylmethyl Kinase inhibition (hypothetical) Moderate solubility (polar groups)
6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-(pyrazin-2-ylmethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Pyrazin-2-ylmethyl, piperazine Kinase inhibition (confirmed) Low solubility (rigid structure)
3-(1-((3,5-Dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione Imidazolidine-2,4-dione Isoxazolylmethyl, hydroxybenzyl Flavoring agent (high exposure risk) High metabolic stability
7-(1-Methylpiperidin-4-yl)-2-(2-methylimidazo[1,2-a]pyridin-6-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Methylpiperidin-4-yl, methylimidazo-pyridine Anticancer (patent-derived) Enhanced lipophilicity

Key Findings:

Core Flexibility vs. Pyrido[1,2-a]pyrimidin-4-one derivatives () exhibit higher lipophilicity due to fused aromatic systems, enhancing membrane permeability but reducing aqueous solubility .

Substituent Impact :

  • Piperidine vs. Piperazine : The target compound’s piperidine ring (saturated) may confer better metabolic stability than piperazine-containing analogs (e.g., ), which are prone to oxidative metabolism .
  • Pyridinylmethyl vs. Isoxazolylmethyl : Substitution with pyridin-4-ylmethyl (target) introduces a basic nitrogen, improving solubility in acidic environments compared to the neutral isoxazolylmethyl group in .

Safety and Exposure :

  • Compounds with hydroxybenzyl or isoxazolylmethyl substituents () show higher dietary exposure risks due to prolonged metabolic stability, necessitating rigorous safety evaluations . In contrast, the target compound’s pyridine group may facilitate faster clearance .

Synthetic Complexity :

  • The target compound’s synthesis via nucleophilic aromatic substitution (SNAr) is more straightforward than multi-step cyclizations required for imidazo[4,5-b]pyridine derivatives .

Biological Activity

3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione, also known as a derivative of imidazolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that suggests various mechanisms of action, particularly in relation to enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione is C15H20N4O2C_{15}H_{20}N_{4}O_{2}. Its structure includes a piperidine ring and an imidazolidine core, which are relevant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₀N₄O₂
Molecular Weight284.35 g/mol
IUPAC Name3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis. The imidazolidine structure allows for diverse interactions with biological macromolecules.

Antitumor Activity

Research indicates that derivatives of imidazolidine, including the compound , exhibit significant antitumor properties. A study evaluated various imidazolidine derivatives for their cytotoxic effects on cancer cell lines. The results showed that certain modifications to the piperidine and pyridine moieties enhance the antitumor efficacy.

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial in pyrimidine synthesis. Inhibitors of DHODH have therapeutic potential in treating autoimmune diseases and cancers. In vitro assays demonstrated that the compound effectively inhibits DHODH activity, leading to reduced proliferation of certain cancer cell lines.

Antimicrobial Activity

Preliminary studies also suggest antimicrobial properties. The compound displayed activity against various bacterial strains, indicating potential applications in treating infections. Further research is needed to elucidate the specific mechanisms underlying its antimicrobial effects.

Case Studies

Q & A

Basic: What are the standard synthetic routes for 3-{1-[(pyridin-4-yl)methyl]piperidin-4-yl}imidazolidine-2,4-dione?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyridine-piperidine core via nucleophilic substitution or reductive amination.
  • Step 2: Introduction of the imidazolidine-2,4-dione moiety through cyclization using reagents like carbonyldiimidazole (CDI) or urea derivatives under reflux conditions .
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by 1H^1H-NMR and IR spectroscopy to confirm structural integrity .

Advanced: How can computational methods optimize coupling reactions between pyridine and piperidine moieties?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path searches predict transition states and energetics for coupling reactions. For example:

  • Catalyst Screening: Evaluate Pd- or Ni-based catalysts for cross-coupling efficiency using Gibbs free energy profiles.
  • Solvent Effects: Simulate polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Validation: Compare computed activation energies with experimental yields (e.g., >80% yield achieved using Pd(OAc)2_2/XPhos) .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

  • 1H^1H-NMR: Identify proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, piperidine-CH2_2 at δ 2.5–3.5 ppm) .
  • IR Spectroscopy: Detect carbonyl stretches (imidazolidine-dione C=O at ~1700–1750 cm1^{-1}) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 316.2) .

Advanced: How to resolve contradictions in solubility data across studies?

Answer:

  • Method: Perform systematic solubility tests in 10+ solvents (e.g., DMSO, EtOH, H2_2O) under controlled temperatures (25°C, 37°C).
  • Analysis: Use UV-Vis spectroscopy or HPLC to quantify solubility. For example, DMSO solubility >50 mg/mL vs. H2_2O <0.1 mg/mL .
  • Documentation: Report solvent purity, equilibration time, and agitation method to standardize results .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation (LD50_{50} data pending; assume acute toxicity) .
  • Emergency: For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .

Advanced: How to design derivatives for enhanced biological activity?

Answer:

  • Strategy: Introduce substituents (e.g., halogens, methoxy) on the imidazolidine ring to modulate lipophilicity and target binding.
  • SAR Table:
DerivativeSubstituent (R)IC50_{50} (μM)
A -H120
B -Cl45
C -OCH3_328

Data adapted from imidazolidine analogs tested in antimicrobial assays .

  • Validation: Use in vitro assays (e.g., MIC for bacterial strains) and molecular docking to prioritize candidates .

Basic: What are common impurities during synthesis, and how are they removed?

Answer:

  • Impurities: Unreacted piperidine intermediates or oxidation by-products (e.g., N-oxide derivatives).
  • Detection: Monitor via TLC (Rf_f = 0.3 for product vs. 0.6 for impurities).
  • Purification: Use preparative HPLC (C18 column, gradient MeCN/H2_2O) to isolate >95% pure product .

Advanced: How to determine binding affinity to neurological targets (e.g., NMDA receptors)?

Answer:

  • Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure KdK_d.
  • Protocol: Immobilize the receptor on a sensor chip; inject compound at 5–100 μM concentrations.
  • Example: SPR data for a related piperidine derivative showed Kd=12.3nMK_d = 12.3 \, \text{nM}, suggesting high affinity .

Basic: What analytical methods assess compound stability under varying pH conditions?

Answer:

  • Procedure: Incubate solutions (pH 1–13, 37°C) for 24–72 hours.
  • Analysis: Use LC-MS to track degradation products (e.g., hydrolysis of the dione ring at pH <3).
  • Outcome: Optimal stability observed at pH 6–8 (degradation <5%) .

Advanced: How to integrate high-throughput screening (HTS) for activity profiling?

Answer:

  • Platform: 384-well plates with fluorescent probes (e.g., Ca2+^{2+} flux assays for GPCR targets).
  • Automation: Robotic liquid handlers to test 10,000+ compounds/day.
  • Hit Criteria: Z’ factor >0.5, signal-to-noise ratio ≥10 .

Basic: What chromatographic systems are suitable for purity analysis?

Answer:

  • HPLC: C18 column (4.6 × 150 mm), gradient 10–90% MeCN in H2_2O (0.1% TFA), flow rate 1 mL/min .
  • Retention Time: ~8.2 minutes (UV detection at 254 nm) .

Advanced: How does the compound’s logP affect blood-brain barrier (BBB) penetration?

Answer:

  • Prediction: Use computational tools (e.g., SwissADME) to calculate logP (predicted logP = 2.1).
  • Validation: In situ perfusion models in rodents; measure brain/plasma ratio (e.g., 0.8–1.2 indicates moderate BBB penetration) .

Basic: What are the storage conditions to ensure long-term stability?

Answer:

  • Temperature: -20°C in amber vials.
  • Atmosphere: Argon gas to prevent oxidation.
  • Stability: >2 years with <1% degradation (HPLC-confirmed) .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Techniques: CRISPR knockouts or siRNA silencing of the target protein.
  • Readout: Measure downstream biomarkers (e.g., cAMP levels for GPCR activity) .

Basic: What regulatory guidelines apply to preclinical testing?

Answer:

  • OECD 423: Acute oral toxicity testing in rodents.
  • ICH M7: Control genotoxic impurities (e.g., limit nitrosamines to <1 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.